tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
CAS No.: 1932812-82-2
Cat. No.: VC13602304
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932812-82-2 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3/t12-,13+ |
| Standard InChI Key | NJFBBPHTKSLXPH-BETUJISGSA-N |
| Isomeric SMILES | C[C@]12CNC[C@]1(CN(C2)C(=O)OC(C)(C)C)C |
| SMILES | CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising two pyrrole rings (pyrrolo[3,4-c]pyrrole) in a cis configuration. Key structural elements include:
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Cis-dimethyl groups at positions 3a and 6a, which impose steric constraints on the bicyclic system.
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A tert-butyl ester moiety at position 2, enhancing solubility in organic solvents and serving as a protective group for subsequent synthetic modifications .
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A fully saturated octahydropyrrolo[3,4-c]pyrrole backbone, conferring rigidity and influencing conformational preferences .
The stereochemical descriptor "cis" refers to the relative orientation of the methyl groups at positions 3a and 6a, as confirmed by X-ray crystallography data for analogous compounds.
Table 1: Key Structural Properties
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general methods involve:
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Core Formation: Cyclocondensation of γ-aminobutyric acid derivatives to construct the pyrrolo[3,4-c]pyrrole scaffold .
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Methylation: Stereoselective alkylation using methyl iodide or dimethyl sulfate under basic conditions to introduce cis-dimethyl groups .
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Esterification: Reaction with tert-butyl chloroformate to install the carboxylate protective group.
Challenges include controlling stereochemistry during methylation and minimizing racemization. Industrial-scale production employs high-pressure hydrogenation for saturation and chiral resolution techniques .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | DCC, DMAP, CH₂Cl₂, 0°C→RT | 45–60% |
| Methylation | MeI, NaH, THF, −78°C | 70% |
| Esterification | Boc₂O, Et₃N, CH₂Cl₂ | 85% |
Applications in Medicinal Chemistry
Building Block for Bioactive Molecules
The compound’s modular design facilitates its use in synthesizing:
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Kinase Inhibitors: The pyrrolopyrrole core mimics adenine’s hydrogen-bonding motifs, enabling ATP-competitive binding .
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GPCR Modulators: Conformational rigidity enhances selectivity for G protein-coupled receptors, as demonstrated in serotonin receptor analogs .
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Prodrugs: The tert-butyl ester undergoes hydrolysis in vivo to release carboxylic acid functionalities, improving pharmacokinetics.
Case Study: Anticancer Applications
Derivatives bearing fluorinated side chains at position 5 exhibit submicromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231). Mechanistic studies suggest tubulin polymerization inhibition, akin to vinca alkaloids .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | −20°C, under nitrogen |
| Disposal | Incineration at >1,000°C |
Future Research Directions
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Stereochemical Optimization: Enantioselective synthesis to access all four stereoisomers and evaluate their pharmacological profiles .
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Polymer Chemistry: Incorporation into conjugated polymers for organic electronics, leveraging the pyrrolopyrrole moiety’s electron-deficient character .
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Targeted Drug Delivery: Functionalization with antibody-drug conjugates (ADCs) to enhance tumor specificity.
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